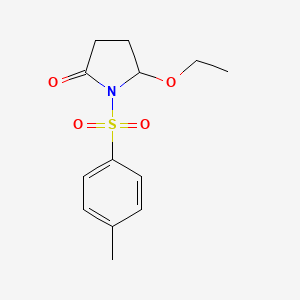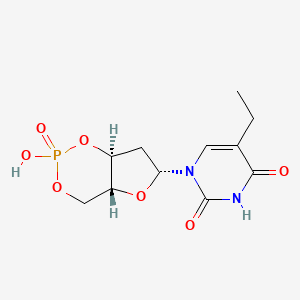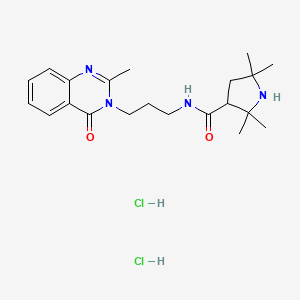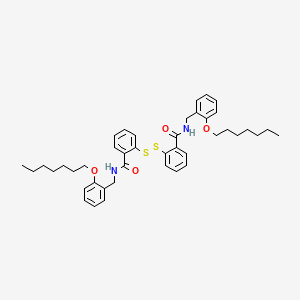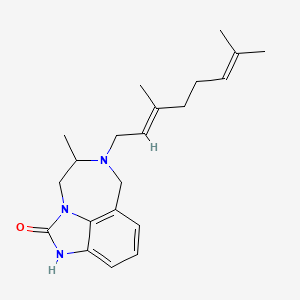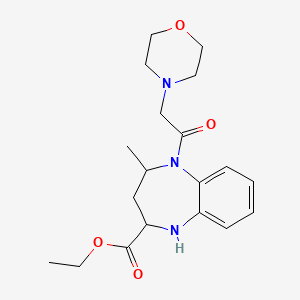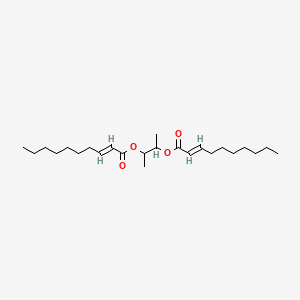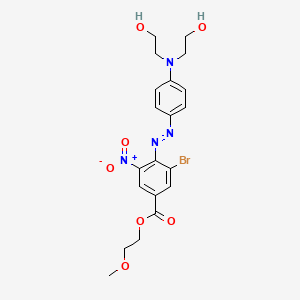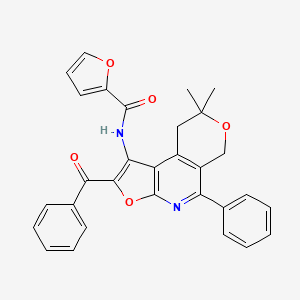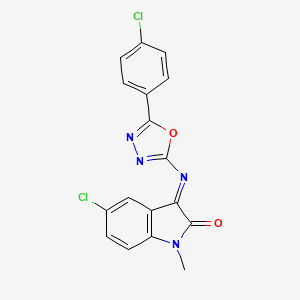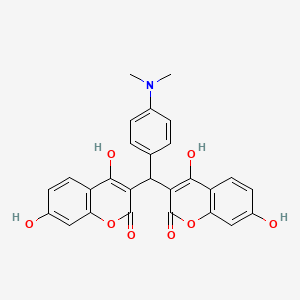
3,3'-((4-(Dimethylamino)phenyl)methylene)bis(4,7-dihydroxy-2H-chromen-2-one)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3’-((4-(Dimethylamino)phenyl)methylene)bis(4,7-dihydroxy-2H-chromen-2-one) is a complex organic compound belonging to the class of biscoumarins Biscoumarins are known for their diverse biological activities and are often used in medicinal chemistry due to their potential therapeutic properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-((4-(Dimethylamino)phenyl)methylene)bis(4,7-dihydroxy-2H-chromen-2-one) typically involves the condensation of 4-hydroxycoumarin with 4-(dimethylamino)benzaldehyde in the presence of a catalyst. One efficient method employs methanesulfonic acid as a catalyst under microwave-assisted conditions, which offers high yields, short reaction times, and low energy consumption . Another green protocol utilizes CAL-B (lipase) as a biocatalyst at room temperature, providing an environmentally friendly and cost-effective approach .
Industrial Production Methods
Industrial production of this compound can leverage the aforementioned synthetic routes, particularly the microwave-assisted method due to its efficiency and scalability. The use of biocatalysts like CAL-B can also be considered for large-scale production, given its environmental benefits and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
3,3’-((4-(Dimethylamino)phenyl)methylene)bis(4,7-dihydroxy-2H-chromen-2-one) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone forms.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include various substituted coumarin derivatives, which can exhibit different biological activities and properties.
Aplicaciones Científicas De Investigación
3,3’-((4-(Dimethylamino)phenyl)methylene)bis(4,7-dihydroxy-2H-chromen-2-one) has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antibacterial, and antifungal properties.
Industry: Utilized in the development of dyes, optical brighteners, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3,3’-((4-(Dimethylamino)phenyl)methylene)bis(4,7-dihydroxy-2H-chromen-2-one) involves its interaction with various molecular targets and pathways. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with DNA and proteins, leading to potential therapeutic effects such as anticancer activity .
Comparación Con Compuestos Similares
Similar Compounds
Dicoumarol: Another biscoumarin with anticoagulant properties.
Warfarin: A well-known anticoagulant used in medicine.
4-Hydroxycoumarin: A precursor in the synthesis of various coumarin derivatives.
Uniqueness
3,3’-((4-(Dimethylamino)phenyl)methylene)bis(4,7-dihydroxy-2H-chromen-2-one) stands out due to its unique dimethylamino group, which enhances its biological activity and potential therapeutic applications. Its ability to undergo various chemical reactions and form diverse derivatives further adds to its versatility and significance in scientific research.
Propiedades
Número CAS |
6265-51-6 |
|---|---|
Fórmula molecular |
C27H21NO8 |
Peso molecular |
487.5 g/mol |
Nombre IUPAC |
3-[(4,7-dihydroxy-2-oxochromen-3-yl)-[4-(dimethylamino)phenyl]methyl]-4,7-dihydroxychromen-2-one |
InChI |
InChI=1S/C27H21NO8/c1-28(2)14-5-3-13(4-6-14)21(22-24(31)17-9-7-15(29)11-19(17)35-26(22)33)23-25(32)18-10-8-16(30)12-20(18)36-27(23)34/h3-12,21,29-32H,1-2H3 |
Clave InChI |
WCIMSRXMXDJFGX-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC=C(C=C1)C(C2=C(C3=C(C=C(C=C3)O)OC2=O)O)C4=C(C5=C(C=C(C=C5)O)OC4=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


